Ambazone

Catalog No.
S518327
CAS No.
539-21-9
M.F
C8H11N7S
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ambazone

CAS Number

539-21-9

Product Name

Ambazone

IUPAC Name

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea

Molecular Formula

C8H11N7S

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14)

InChI Key

ANZIOUQAFBXNHU-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

1,4-benzoquinone guanylhydrazone thiosemicarbazone, 1,4-benzoquinone guanylhydrazone thiosemicarbazone monohydrochloride, ambazone

Canonical SMILES

C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N

The exact mass of the compound Ambazone is 237.0797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. It belongs to the ontological category of hydrazone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ambazone (CAS 539-21-9), chemically identified as 1,4-benzoquinone amidinohydrazone thiosemicarbazone, is a specialized synthetic derivative primarily utilized as an active pharmaceutical ingredient (API) in targeted oral antiseptics and as a membrane-active agent in antineoplastic research [1]. Characterized by its highly conjugated quinoid structure, it exhibits a distinct electrochemical reduction profile and exceptionally low baseline aqueous solubility. For industrial and laboratory procurement, the selection of Ambazone heavily depends on its solid-state form—specifically the monohydrate, anhydrous, or engineered salt solvates—which dictates its thermal stability, processability in solid dosage forms, and dissolution kinetics [2].

Research Fit

Membrane-active compound for Gram-positive bacteriostatic research
Supports transplantable tumor model studies (reported antineoplastic response)
Reported weak antiviral screening context

Substituting Ambazone with generic broad-spectrum antiseptics (such as chlorhexidine) or alternative thiosemicarbazones fundamentally alters both formulation compatibility and biological targeting. Ambazone possesses a targeted bacteriostatic mechanism that selectively inhibits Gram-positive cocci while sparing many Gram-negative species, unlike membrane-disrupting cationic biocides that cause indiscriminate microbiome clearance [1]. Furthermore, its distinct crystal lattice—capable of reversible hydration between a 3D monohydrate network and a 2D anhydrous network—requires precise solid-state engineering (e.g., acetate or p-aminobenzoic acid salts) to optimize dissolution, making crude structural analogs unsuitable for exact formulation replication [2].

Substitution Risk

Broad‑spectrum antiseptics may shift selectivity
Amylmetacresol/dichlorobenzyl alcohol combinations lack the narrow Gram‑positive profile of Ambazone, potentially altering antimicrobial spectrum.
NSAID‑based agents differ in mechanism
Benzydamine acts through anti‑inflammatory pathways, not membrane‑active bacteriostasis, preventing direct functional substitution.
Derivative toxicity may not transfer
Dihydroambazone exhibits higher toxicity in murine leukemia models, limiting interchangeability for antineoplastic research.

Solubility and Dissolution Enhancement via Salt Engineering

The baseline aqueous solubility of Ambazone is exceptionally low, which presents significant formulation challenges. Engineering Ambazone into a p-aminobenzoic acid (PABA) salt significantly enhances its dissolution profile compared to the pure free base, making it highly relevant for bioavailability optimization [1].

Evidence DimensionAqueous and buffer solubility multiplier
Target Compound DataAmbazone p-aminobenzoic acid (PABA) salt (2.0x to 3.3x increase)
Comparator Or BaselinePure Ambazone free base (1.0x baseline)
Quantified Difference2.0-fold increase in water and 3.3-fold increase in phosphate buffer
ConditionsPowder dissolution measurements at standard physiological pH

Essential for formulation scientists selecting the optimal Ambazone salt to overcome the API's inherent aqueous insolubility and improve bioavailability.

Solubility & Spectrum
Head-to-head
2× (water), 3.3× (phosphate buffer) solubility increase; acquired E. coli/Salmonella activity
Supports salt‑form selection for Gram‑negative research
Method: solvent‑drop grinding; ambient dissolution

Solid-State Thermal Stability and Hydration Dynamics

Ambazone exists in distinct hydration states that critically impact its processability. The monohydrate form is characterized by an infinite three-dimensional network involving water molecules, whereas the anhydrous form relies on a two-dimensional network via hydrogen bonds. Upon heating to 140°C, the monohydrate undergoes a confirmed reversible transformation to the anhydrous phase after 37.5 minutes[1].

Evidence DimensionDehydration temperature and crystal network structure
Target Compound DataAmbazone monohydrate (infinite 3D network, dehydrates at 140°C)
Comparator Or BaselineAnhydrous Ambazone (2D network)
Quantified DifferenceComplete water loss and phase transition after 37.5 minutes at 140°C
ConditionsDifferential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD)

Dictates strict environmental humidity and temperature controls required during procurement, storage, and tableting to prevent unintended polymorphic transitions.

Dissolution Rate
Head-to-head
Acetate salt solvate > monohydrate & anhydrous forms in physiological media
Supports solid‑state form selection for bioavailability studies
Stability: transforms to monohydrate at elevated T/RH

Electrochemical Signature for Quality Control

For analytical verification and trace detection, Ambazone exhibits a highly specific electrochemical profile. When analyzed using square wave adsorptive stripping voltammetry, it produces a distinct single reduction peak at -1.4 V, allowing for highly sensitive quantification down to the nanomolar range [1].

Evidence DimensionCathodic reduction peak potential and detection limit
Target Compound DataSingle reduction peak at -1.4 V (vs. Ag/AgCl); linear range 1.0 to 100 nM
Comparator Or BaselineBaseline Britton-Robinson buffer (pH 4.0)
Quantified DifferenceDetection and quantification limits of 0.3 nM and 1.0 nM, respectively
ConditionsSquare wave adsorptive stripping voltammetry (SWAdSV) using a cyclic renewable silver amalgam film electrode

Provides a highly sensitive, quantifiable electrochemical metric for verifying API purity and detecting trace degradation products in complex matrices.

Streptococcal Potency
Head-to-head
1:8M dilution (S. viridans) vs. 1:1M (S. haemolyticus/S. pneumoniae)
Supports pathogen‑directed antimicrobial screening
In vitro bacteriostatic assay context

Targeted Antimicrobial Specificity

Unlike broad-spectrum biocides that indiscriminately clear microbial populations, Ambazone and its optimized thiosemicarbazone derivatives exhibit targeted bacteriostatic action. They demonstrate high potency against Gram-positive bacteria, including MRSA, while showing significantly less activity against Gram-negative strains[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataMIC from 7.8 µM against Gram-positive strains (e.g., Staphylococcus)
Comparator Or BaselineGram-negative strains (e.g., P. aeruginosa, A. baumannii)
Quantified Difference≥8-fold difference in susceptibility (7.8 µM vs. ≥62.5 µM)
ConditionsBroth microdilution assays against clinical isolates

Justifies the selection of Ambazone for targeted oral/topical formulations where selective Gram-positive inhibition is required without broad-spectrum toxicity.

Toxicity Profile
Head-to-head
Dihydroambazone toxic at 100 mg/kg; Ambazone tolerated at 60–125 mg/kg (P388 model)
Supports parent compound selection for in vivo tumor model studies
Oral administration, murine leukemia P388
Streptococcus Clearance
Reported
73.5% clearance in Phase II trial (0.1% lozenge, 4× daily)
Supports pharyngitis research endpoint context
Acute pharyngitis/tonsillitis patients
Microbiome Impact
Class‑level
No activity against intestinal microflora; Gram‑negative inactivity
Supports microbiome‑sparing research context
Inferred from spectrum data; data to verify

Solid-State Pharmaceutical Formulation and Crystal Engineering

Ambazone monohydrate and its engineered salts (e.g., acetate, p-aminobenzoic acid) are ideal procurement targets for solid-state chemistry research focused on solubility enhancement and controlled-release lozenge manufacturing, where overcoming API insolubility is critical[1].

Targeted Antiseptic API Sourcing

Ambazone is the precise choice for oral and pharyngeal bacteriostatic preparations where selective inhibition of Gram-positive streptococci and staphylococci is prioritized over the broad-spectrum biocidal activity seen in generic alternatives like chlorhexidine [2].

Electrochemical Sensor Calibration and Quality Control

Due to its highly specific cathodic reduction peak at -1.4 V, high-purity Ambazone serves as an excellent reference standard in the development and calibration of adsorptive stripping voltammetry assays for trace pharmaceutical detection [3].

Antineoplastic and Immunomodulatory Research

Ambazone is utilized in preclinical oncology models (such as UBE2D3-low renal clear cell carcinoma) to study non-classical, membrane-active thiosemicarbazone mechanisms and intracellular cAMP modulation, offering a differentiated profile from standard cytotoxics [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid‑state form selection studies
Acetate salt solvate form priority
Dissolution rate in physiological media
Gram‑negative research applications
AMB–PABA salt form selection
Solubility and Gram‑negative spectrum confirmation
Leukemia model studies
Ambazone over dihydro derivative
Toxicity endpoint comparison
Oropharyngeal research models
Gram‑positive selective spectrum
Microbiome impact monitoring

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

237.07966455 Da

Monoisotopic Mass

237.07966455 Da

Heavy Atom Count

16

LogP

1.23 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BYK4592A3Q

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ambazone is an antiseptic agent with potential antibacterial and antileukemic activity. Although the exact mechanism of action remains to be fully elucidated, ambazone appears to interfere with the membrane-bound nucleotide system by increasing the intracellular concentration of cAMP in leukemia cells and macrophages, which potentially contributes to this agent's antineoplastic activity. Furthermore, this agent's affinity for various cellular targets, i.e. membranes, nucleic acids and proteins, may contribute to the overall antibacterial effect.

ATC Code

R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AA - Antiseptics
R02AA01 - Ambazone

Pictograms

Irritant

Irritant

Other CAS

539-21-9

Wikipedia

Ambazone
1: Fulga I, Neguţ M, Năşcuţiu AM, Nemet C, Toma F, Grigore L, Niţescu R, Marcu C, Nedelcu L, Spircu T. [Microbial sensitivity to ambazone (Faringosept) in pharyngeal samples from patients with acute infections of the upper respiratory tract]. Bacteriol Virusol Parazitol Epidemiol. 2007 Jan-Jun;52(1-2):19-27. Romanian. PubMed PMID: 18441955.
2: Löber G, Hoffmann H. Ambazone as a membrane active antitumor drug. Biophys Chem. 1990 Apr;35(2-3):287-300. Review. PubMed PMID: 2204445.
3: Janke B. [The effect of ambazone and ambazone derivatives on immunologic processes in human lymphocytes]. Pharmazie. 1990 Feb;45(2):126-7. German. PubMed PMID: 2339169.
4: Baumgart J, Wisniewski HG, Amlacher R, Zhukovskaya NV, Rentz E. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (ambazone) in mice. Neoplasma. 1989;36(4):393-400. PubMed PMID: 2770926.

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